molecular formula C15H20F2N2O3S B2368526 3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380178-64-1

3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide

Cat. No.: B2368526
CAS No.: 2380178-64-1
M. Wt: 346.39
InChI Key: FRRIIVVDFUWEOF-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is a synthetic organic compound characterized by the presence of difluorobenzene, morpholine, and cyclobutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3,4-difluorobenzenesulfonyl chloride with N-[(1-morpholin-4-ylcyclobutyl)methyl]amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of fluorine atoms with various functional groups.

Scientific Research Applications

3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzenesulfonamide: Lacks the morpholine and cyclobutyl groups, resulting in different chemical properties and applications.

    N-[(1-Morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide: Does not contain the difluoro substituents, which can affect its reactivity and biological activity.

Uniqueness

3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is unique due to the combination of difluorobenzene, morpholine, and cyclobutyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c16-13-3-2-12(10-14(13)17)23(20,21)18-11-15(4-1-5-15)19-6-8-22-9-7-19/h2-3,10,18H,1,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRIIVVDFUWEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNS(=O)(=O)C2=CC(=C(C=C2)F)F)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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